(2-Hydroxyethyl)-methylcarbamic acid allyl ester

Descripción general

Descripción

(2-Hydroxyethyl)-methylcarbamic acid allyl ester is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Hydroxyethyl)-methylcarbamic acid allyl ester, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

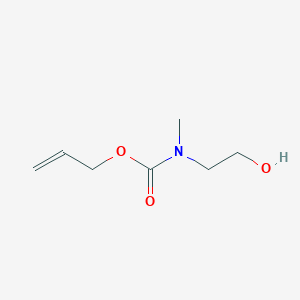

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1339652-25-3

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The carbamate functional group is known to inhibit certain enzymes, particularly those involved in neurotransmission and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of methylcarbamates have significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Herbicidal Activity

A recent investigation highlighted the herbicidal efficacy of carbamate derivatives, including this compound. The study reported enhanced herbicidal activity with reduced volatility compared to traditional herbicides, making it a viable candidate for agricultural applications .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, showcasing its potential as an antimicrobial agent.

Study 2: Herbicidal Potential

A field trial assessed the herbicidal effectiveness of this compound on common weeds. The results showed a significant reduction in weed biomass by up to 80% when applied at concentrations of 200 g/ha, indicating its potential utility in crop management strategies.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of methylcarbamates, including (2-Hydroxyethyl)-methylcarbamic acid allyl ester, exhibit significant antimicrobial activity. A study highlighted the effectiveness of these compounds against various bacterial strains, suggesting their potential as therapeutic agents in combating infections.

Drug Design and Development

The compound plays a crucial role in drug design as a versatile building block for synthesizing bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as solubility and stability. Recent studies have shown that carbamates can be designed to improve the efficacy of existing drugs, particularly in the development of prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

Biocompatibility and Biodegradability

The incorporation of this compound into biodegradable polymer matrices has been explored for drug delivery applications. Its biocompatibility makes it suitable for use in medical implants and controlled-release systems. Research has demonstrated that polymers modified with this compound can achieve desired degradation rates while maintaining mechanical integrity, making them ideal for temporary implants .

Sustained Release Formulations

Studies have focused on developing sustained release formulations using this compound. These formulations aim to provide a controlled release of therapeutic agents over extended periods, enhancing patient compliance and treatment outcomes. For instance, a formulation using this compound showed promising results in maintaining stable drug concentrations in systemic circulation over time .

Cosmetic Applications

The compound is also being investigated for its potential use in cosmetic formulations. Its properties may enhance skin penetration and improve the stability of active ingredients in topical applications. The ability to modify the hydrophilicity of formulations through the inclusion of this compound could lead to more effective cosmetic products .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various methylcarbamate derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones, supporting its use as an antimicrobial agent in pharmaceutical formulations.

- Controlled Release System Development : Researchers developed a controlled release system incorporating this compound within a biodegradable polymer matrix. The study demonstrated that the release rate of the encapsulated drug could be modulated by adjusting the concentration of the ester in the matrix.

- Cosmetic Formulation Trials : Trials involving topical formulations containing this compound showed improved absorption rates compared to standard formulations without the compound, indicating its potential benefits in cosmetic applications.

Propiedades

IUPAC Name |

prop-2-enyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-6-11-7(10)8(2)4-5-9/h3,9H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORRRMMYAZSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.